Molecular Weight and Formula Distinction Versus the 3‑Oxo Analog
The target compound (C11H17NO3, MW 211.26 g·mol⁻¹) differs from the commonly employed 3‑oxo analog tert‑butyl 3‑oxo‑8‑azabicyclo[3.2.1]oct‑6‑ene‑8‑carboxylate (CAS 736181‑18‑3, C12H17NO3, MW 223.27 g·mol⁻¹) by the replacement of the bridge carbonyl with an ether oxygen [1]. This one‑atom substitution reduces molecular weight by 12.01 g·mol⁻¹ (5.4 %) and eliminates the ketone hydrogen‑bond acceptor, potentially lowering the compound’s lipophilicity relative to the 3‑oxo series, as indicated by the computed XLogP3‑AA of 0.9 for the 3‑oxo analog [1].
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | C11H17NO3; MW 211.26 g·mol⁻¹ |
| Comparator Or Baseline | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate (CAS 736181-18-3): C12H17NO3; MW 223.27 g·mol⁻¹ |
| Quantified Difference | Δ MW = –12.01 g·mol⁻¹ (–5.4 %); Δ molecular formula = –CH₂ |
| Conditions | Not applicable (physicochemical constant) |
Why This Matters
The mass difference enables unambiguous identification by LC‑MS and simplifies purification monitoring when both scaffolds are used in parallel SAR campaigns.
- [1] PubChem Compound Summary for CID 71607260 (CAS 736181-18-3). Molecular Formula: C12H17NO3, Molecular Weight: 223.27, XLogP3-AA: 0.9. National Center for Biotechnology Information, 2025. View Source
